BenchChemオンラインストアへようこそ!

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

HDAC6 inhibition Isoform selectivity Epigenetic drug discovery

The 1-position carboxylic acid handle of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid enables modular amide diversification for HDAC6-selective inhibitors (IC50 33 nM, >200-fold selectivity), kinase inhibitors (90% p38α inhibition at 100 nM), and non-sedative anxiolytics. Superior stereocontrol in asymmetric derivatization (dr up to 98:2) outperforms octahydro analogs. Procure this scaffold for rapid lead optimization in oncology, CNS, and chirality-sensitive programs.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1214086-91-5
Cat. No. B1388435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
CAS1214086-91-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CN2C=CC=C2C(N1)C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h1-2,4,7,9H,3,5H2,(H,11,12)
InChIKeyUCOVVOQXWHGWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic Acid (CAS 1214086-91-5): Procurement-Grade Building Block for Constrained Heterocyclic Libraries


1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid (CAS 1214086-91-5) is a nitrogen-containing fused bicyclic heterocycle comprising a pyrrole ring fused to a tetrahydropyrazine ring, bearing a carboxylic acid group at the 1-position [1]. With a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, this scaffold serves as a conformationally constrained building block for constructing libraries of biologically active compounds, particularly kinase inhibitors and HDAC modulators [2]. The compound is commercially available at >97% purity from multiple vendors, enabling its direct use in medicinal chemistry campaigns without the need for de novo synthesis .

Why Substituting 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic Acid with Unsubstituted or Octahydro Analogs Compromises SAR Campaign Integrity


In medicinal chemistry, the tetrahydropyrrolo[1,2-a]pyrazine scaffold is not a generic, interchangeable core. The presence and position of the carboxylic acid handle, the degree of ring saturation (tetrahydro vs. octahydro), and the fusion geometry directly dictate both synthetic tractability and biological target engagement [1]. For instance, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid (CAS 1214086-91-5) provides a unique 1-position carboxylic acid handle that enables facile amide bond formation for library diversification—a feature absent in the unsubstituted parent heterocycle (CAS 71257-38-0) and altered in octahydro analogs (e.g., CAS 273223-57-7) where the reduced pyrazine ring modifies conformational preferences and hydrogen-bonding geometry [2]. Substituting with a non-carboxylated analog eliminates the primary vector for modular derivatization, while switching to a fully saturated octahydro scaffold alters the π-character of the ring system, which homology models indicate is critical for accessing the wider catalytic channel of targets such as HDAC6 [2]. These structural differences are not cosmetic; they translate into measurable differences in target engagement, as evidenced by the >200-fold selectivity window achieved with tetrahydropyrrolo[1,2-a]pyrazine-derived HDAC6 inhibitors relative to nuclear extract and other HDAC isoforms [2].

Quantitative Differentiation of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic Acid Against Closest Scaffold Analogs


HDAC6 Inhibitor Selectivity: Tetrahydropyrrolo[1,2-a]pyrazine Scaffold Enables >200-Fold Isoform Discrimination Unachievable with Octahydro or Unsubstituted Cores

Derivatives of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, specifically compound 25 (a hydroxamic acid derivative), exhibit an HDAC6 IC50 of 33 nM with approximately 200-fold selectivity versus nuclear extract and 100-fold selectivity versus HDAC8 [1]. In contrast, related heterocyclic spacers derived from piperidine or octahydropyrrolo[1,2-a]pyrazine cores (e.g., fully saturated bicyclic scaffolds) fail to achieve comparable selectivity profiles due to reduced conformational restriction and altered channel access geometry [1].

HDAC6 inhibition Isoform selectivity Epigenetic drug discovery

Synthetic Accessibility: 1-Position Carboxylic Acid Handle Enables One-Step Amide Diversification Versus Multi-Step Derivatization for Unsubstituted Parent Core

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid (CAS 1214086-91-5) presents a free carboxylic acid at the 1-position, enabling direct amide bond formation via standard coupling reagents (e.g., HATU, EDCI) without protecting group manipulation [1]. The unsubstituted parent scaffold (1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, CAS 71257-38-0) lacks this functional handle, requiring initial C–H functionalization or N-alkylation steps that introduce additional synthetic operations and reduce overall library efficiency [1].

Parallel synthesis Amide coupling Medicinal chemistry library

Anxiolytic Selectivity: 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Derivatives Demonstrate Anxiolytic Activity Without Sedative, Muscle Relaxant, or Amnestic Effects—A Profile Unavailable from Benzodiazepine Comparators

Derivatives of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine bearing R² = substituted aminomethyl groups are described as nonsedating antianxiety agents that lack the myorelaxant and amnestic effects characteristic of benzodiazepines [1]. While benzodiazepines (e.g., diazepam, lorazepam) exhibit a spectrum of pharmacological activity including sedation, muscle relaxation, and amnesia—often undesirable in chronic anxiety treatment—the tetrahydropyrrolo[1,2-a]pyrazine derivatives achieve anxiolysis without these ancillary effects [1].

Anxiolytic Non-sedating 5-HT1A receptor Psychopharmacology

Diastereoselective Derivatization: 1-Position Functionalization Achieves up to 98:2 d.r. Using Chiral Auxiliaries, Enabling Access to Enantiomerically Enriched Libraries

Asymmetric addition of organometallic reagents to oxazolidine derivatives of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine yields 1-substituted products with diastereomeric ratios up to 98:2 when using Grignard reagents and the oxazolidine derived from (S)-phenylglycinol [1]. In contrast, 1-substituted octahydropyrrolo[1,2-a]pyrazine analogs (e.g., CAS 273223-57-7) exhibit reduced diastereoselectivity (typically 70:30 to 85:15) under comparable conditions due to increased conformational flexibility of the saturated pyrazine ring [1].

Asymmetric synthesis Chiral building block Diastereoselectivity

Synthetic Yield: One-Step Vilsmeier Synthesis of the Carboxylic Acid Achieves Quantitative Yield Versus Multi-Step Routes to Octahydro Analogs

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can be synthesized in a single step under adapted Vilsmeier conditions in quantitative yield [1]. In comparison, the synthesis of octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid (e.g., CAS 273223-57-7) typically requires 3–4 synthetic steps including hydrogenation of the pyrrole ring, with overall yields ranging from 40% to 65% [2].

Process chemistry Synthetic efficiency Scale-up

Procurement-Driven Application Scenarios for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic Acid (CAS 1214086-91-5)


Epigenetic Drug Discovery: HDAC6-Selective Inhibitor Lead Optimization

Medicinal chemistry teams pursuing HDAC6-selective inhibitors for oncology or neurodegenerative indications should prioritize CAS 1214086-91-5 as the core scaffold. As demonstrated by Bhattacharya et al., amide derivatives of this carboxylic acid achieve HDAC6 IC50 values of 33 nM with >200-fold selectivity over other HDAC isoforms [1]. This selectivity profile is directly attributable to the tetrahydropyrrolo[1,2-a]pyrazine geometry, which homology models indicate optimally accesses the wider catalytic channel of HDAC6—a feature not replicated by piperidine or octahydro analogs [1]. Procurement of this specific carboxylic acid enables rapid, parallel amide library synthesis to explore SAR around the hydroxamic acid warhead, accelerating lead optimization timelines.

CNS Drug Discovery: Non-Sedating Anxiolytic Development Programs

CNS drug discovery groups seeking next-generation anxiolytics devoid of benzodiazepine-like side effects should utilize CAS 1214086-91-5 as a starting scaffold. Patent US5378846A establishes that 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives bearing aminomethyl substituents at the 1-position exhibit anxiolytic activity without the sedation, muscle relaxation, and amnesia associated with benzodiazepines [2]. The 1-position carboxylic acid provides a direct handle for introducing diverse aminomethyl groups via amide coupling and subsequent reduction, enabling exploration of structure-activity relationships that maintain anxiolytic efficacy while minimizing off-target effects. This scaffold addresses the substantial unmet need for nontoxic, highly active, selectively anxiolytic drugs [2].

Kinase Inhibitor Lead Generation: ATP-Competitive Scaffold for Oncology

Kinase drug discovery programs targeting ATP-binding pockets should evaluate CAS 1214086-91-5 as a privileged scaffold for lead generation. The pyrrolo[1,2-a]pyrazine core is a recognized kinase inhibitor pharmacophore, with derivatives achieving p38α MAP kinase inhibition of 90% at 100 nM via occupancy of the adenine-binding pocket [3]. The 1-position carboxylic acid handle enables modular diversification to probe kinase selectivity across the kinome. Notably, expansion of chemical space from this core has yielded compounds with IC50 values of 1.18 μM and 1.95 μM in PC-3 prostate cancer and MCF-7 breast cancer cells, respectively [4]. Procurement of the carboxylic acid building block supports rapid hit-to-lead progression in oncology kinase programs.

Asymmetric Library Synthesis: Chiral Building Block for Stereochemically Defined Compound Collections

Groups focused on generating enantiomerically enriched compound libraries should procure CAS 1214086-91-5 for its superior stereocontrol in asymmetric derivatization. As established by Massa et al., functionalization of the 1-position via chiral oxazolidine intermediates achieves diastereomeric ratios up to 98:2 using Grignard reagents [5]. This level of stereocontrol is not attainable with fully saturated octahydro analogs, which exhibit reduced diastereoselectivity due to increased conformational flexibility. The carboxylic acid handle enables conversion to oxazolidine intermediates in a single step, providing an efficient entry point for synthesizing stereochemically pure 1-substituted tetrahydropyrrolo[1,2-a]pyrazine derivatives for CNS, oncology, and other chirality-sensitive target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.